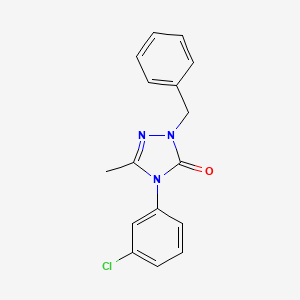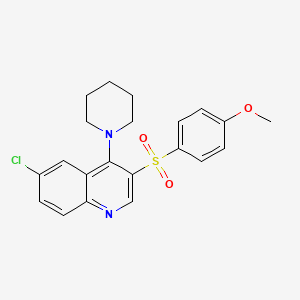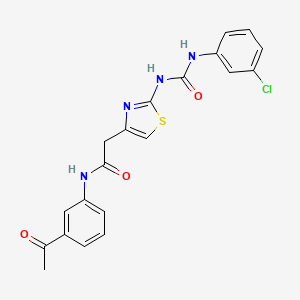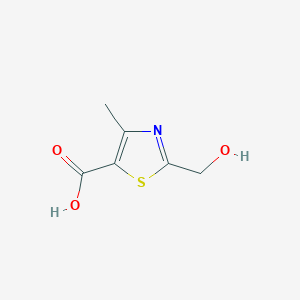
N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Applications
Research on pyridine thiazole derivatives, including similar compounds to N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, has shown promising results in antimicrobial and antitumor activities. For instance, Zou et al. (2020) synthesized Zinc(II) complexes with pyridine thiazole derivatives and found that these metal complexes exhibited more significant antimicrobial and antitumor activities than the free ligands. Their study indicates that such compounds have potential as bioactive materials with novel properties for combating specific bacteria or cancer cell lines (Zou Xun-Zhong et al., 2020).
Antifungal Activity
Compounds structurally related to this compound have also been investigated for their antifungal properties. Vicentini et al. (2007) explored the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related derivatives against various phytopathogenic fungi, indicating the potential of these compounds in developing new antifungal agents with specific activities against agricultural pathogens (Vicentini, C. B. et al., 2007).
Potential in Synthesis of Antibiotics
The synthesis of derivatives and analogs of this compound could lead to the development of new antibiotics. Hughes et al. (2005) reported the total synthesis of the thiopeptide antibiotic amythiamicin D, highlighting the role of similar compounds in creating antibiotics with activity against resistant strains like MRSA and malaria (Hughes, Rachael A. et al., 2005).
Environmental Applications
In addition to their biomedical applications, compounds akin to this compound have been explored for environmental uses. Zargoosh et al. (2015) developed a novel magnetic nanoadsorbent for the removal of heavy metals from industrial wastes, demonstrating the potential of these compounds in environmental remediation efforts (Zargoosh, Kiomars et al., 2015).
Properties
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12-2-4-14(5-3-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-13-6-8-19-9-7-13/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJAILOIBHTYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)


![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888657.png)

![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888660.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2888661.png)


![4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2888668.png)
![Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2888670.png)
